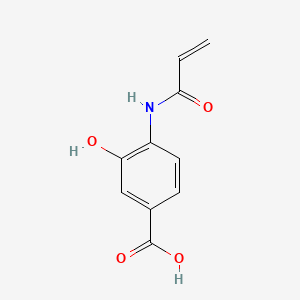![molecular formula C13H20O4 B584379 (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester CAS No. 1234858-94-6](/img/no-structure.png)
(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester” is a chemical compound with the molecular formula C14H23NO3 . It is also known as Ethyl (1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate . It appears as a yellow solid .
Molecular Structure Analysis
The molecular weight of this compound is 253.34 . Its molecular structure includes a bicyclic heptene ring with an ethylpropoxy group and a carboxylic acid ethyl ester group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.34 and a molecular formula of C14H23NO3 . It appears as a yellow solid . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics research , where it serves as a biochemical tool for the study of protein interactions and functions. Its unique molecular structure allows for the investigation of proteomic landscapes, particularly in the context of disease models where protein dysregulation occurs .
Organic Synthesis
As a chiral compound, it finds application in organic synthesis , aiding in the creation of enantiomerically pure substances. This is crucial for synthesizing pharmaceuticals where the chirality of a drug can affect its efficacy and safety .
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for the synthesis of active pharmaceutical ingredients (APIs) . Its carboxylic acid ester group is a functional moiety in many drug molecules, and its manipulation can lead to the development of new therapeutic agents .
Material Science
The compound’s robust structure makes it suitable for material science applications, particularly in the development of novel polymeric materials. Its bicyclic framework can be incorporated into polymers to enhance their mechanical and thermal properties .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis. It helps in the calibration of instruments and validation of analytical methods, ensuring accuracy and precision in measurements .
Biochemical Assays
Lastly, it is employed in biochemical assays to study enzyme kinetics and inhibitor screening. Its structure can mimic certain substrates or transition states, providing insights into enzyme mechanisms and potential points of therapeutic intervention .
Wirkmechanismus
This compound is an intermediate of Oseltamivir, which can be used in COVID-19-related research . Oseltamivir is an antiviral medication used to treat and prevent influenza A and B (flu). The drug works by inhibiting the enzyme neuraminidase, which is needed by the flu virus to spread from infected cells to healthy cells.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester' involves the conversion of a starting material to an intermediate, which is then transformed into the final product through a series of reactions.", "Starting Materials": [ "4-methylcyclohexenone", "ethyl propyl ether", "sodium hydride", "methyl iodide", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "methanol" ], "Reaction": [ "Step 1: Deprotonation of ethyl propyl ether with sodium hydride in methanol to form the ethoxide ion.", "Step 2: Addition of the ethoxide ion to 4-methylcyclohexenone to form an intermediate enolate.", "Step 3: Alkylation of the enolate with methyl iodide to form an alkylated intermediate.", "Step 4: Acidification of the alkylated intermediate with acetic acid to form the corresponding carboxylic acid.", "Step 5: Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride.", "Step 6: Reaction of the acid chloride with sodium bicarbonate to form the corresponding carboxylate salt.", "Step 7: Treatment of the carboxylate salt with magnesium sulfate to remove any remaining water.", "Step 8: Esterification of the carboxylic acid with methanol in the presence of sulfuric acid to form the final product." ] } | |
CAS-Nummer |
1234858-94-6 |
Produktname |
(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester |
Molekularformel |
C13H20O4 |
Molekulargewicht |
240.299 |
IUPAC-Name |
methyl (1S,5R,6S)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-9(5-2)16-10-6-8(13(14)15-3)7-11-12(10)17-11/h6,9-12H,4-5,7H2,1-3H3/t10-,11+,12-/m1/s1 |
InChI-Schlüssel |
BWNDCLRNSUNXGU-GRYCIOLGSA-N |
SMILES |
CCC(CC)OC1C=C(CC2C1O2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



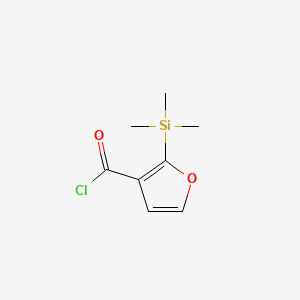
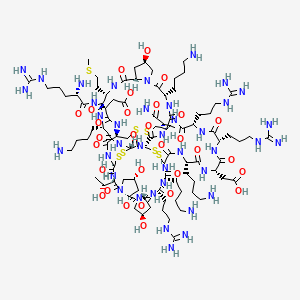
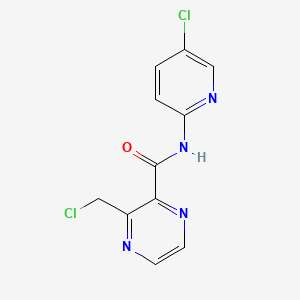

![2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B584305.png)

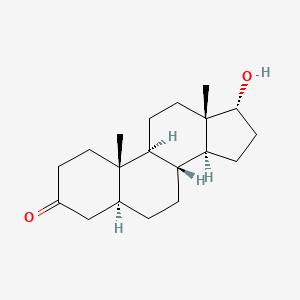


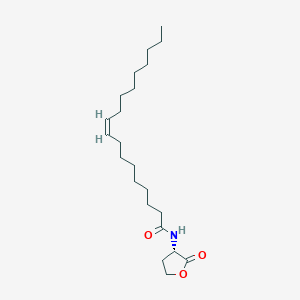
![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)
